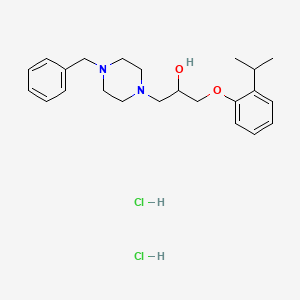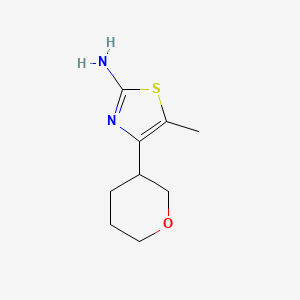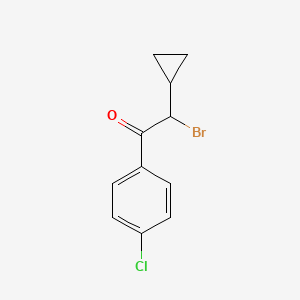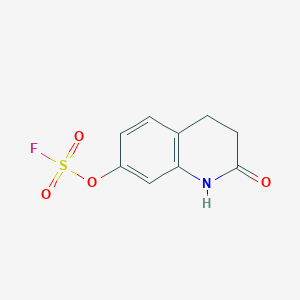
7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorosulfonyloxy group at the 7th position and a keto group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
Quinoline derivatives are known to interact with various biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .
Mode of Action
Quinolines generally exert their effects by intercalating into DNA, disrupting the replication process
Biochemical Pathways
Quinolines can affect various biochemical pathways due to their interaction with DNA and potential inhibition of enzymes like DNA gyrase
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Quinolines, in general, are well absorbed and widely distributed in the body
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 2-oxo-3,4-dihydroquinoline.
Fluorosulfonyloxy Group Introduction: The introduction of the fluorosulfonyloxy group can be achieved through a reaction with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), base (pyridine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (NaBH4, LiAlH4), solvent (ethanol, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvent (acetonitrile), room temperature.
Major Products
Substitution: Various substituted quinoline derivatives.
Reduction: 2-hydroxy-3,4-dihydroquinoline derivatives.
Oxidation: Quinoline N-oxides.
科学研究应用
Chemistry
In chemistry, 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research is ongoing to investigate their efficacy in treating diseases such as malaria, cancer, and bacterial infections.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
相似化合物的比较
Similar Compounds
2-Oxo-3,4-dihydroquinoline: Lacks the fluorosulfonyloxy group, making it less reactive in substitution reactions.
7-Hydroxy-2-oxo-3,4-dihydroquinoline: Contains a hydroxyl group instead of a fluorosulfonyloxy group, leading to different reactivity and biological activity.
7-Chloro-2-oxo-3,4-dihydroquinoline: The chloro group provides different electronic and steric effects compared to the fluorosulfonyloxy group.
Uniqueness
7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is unique due to the presence of the fluorosulfonyloxy group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
7-fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4S/c10-16(13,14)15-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIHWMFNCOFKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
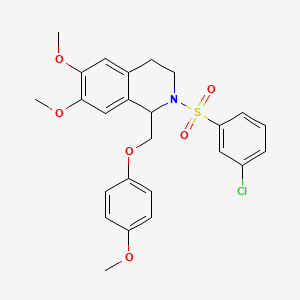
![N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2689186.png)
![[5-(Trifluoromethyl)oxolan-2-yl]methanol](/img/structure/B2689189.png)
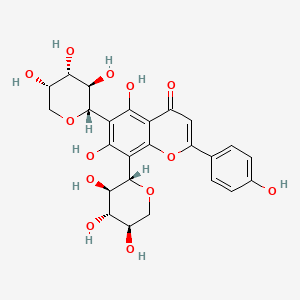
![N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/new.no-structure.jpg)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2689192.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate](/img/structure/B2689193.png)
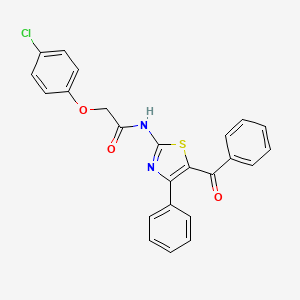

![ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate](/img/structure/B2689200.png)

